![molecular formula C10H7ClFN3O B1447290 3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenylamine CAS No. 1643967-64-9](/img/structure/B1447290.png)
3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenylamine
Overview
Description
The compound “3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde” is similar to the one you’re asking about . It has a molecular weight of 252.63 .
Molecular Structure Analysis
The molecule “3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-N,N-dimethylaniline” contains a total of 30 bond(s). There are 19 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amine(s) (aromatic), 1 ether(s) (aromatic), and 1 Pyrimidine(s) .
Physical And Chemical Properties Analysis
The compound “3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde” has a molecular weight of 252.63 . The compound “2-Chloro-5-fluoropyrimidine” has a refractive index of n20/D 1.503 (lit.) and a density of 1.439 g/mL at 20 °C (lit.) .
Scientific Research Applications
Chemical Synthesis and Functionalization
- Directed lithiation of halopyridines, including chloro and fluoropyridines, has been shown to produce various disubstituted pyridines. This method enhances the versatility of functionalization and can lead to the synthesis of compounds like naphthyridine, xanthone, and coumarin, potentially relevant to 3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenylamine (Marsais et al., 1988).
Synthesis of Intermediate Compounds
- A practical synthesis method for creating key intermediates in the preparation of deoxycytidine kinase (dCK) inhibitors has been developed. This process involves converting commercially available dichlorofluoropyrimidine to other compounds, which may be related to 3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenylamine (Zhang et al., 2009).
Development of Kinase Inhibitors
- Research on substituted phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors. This research includes compounds with a structure similar to 3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenylamine and has implications in the development of cancer treatments (Schroeder et al., 2009).
Herbicidal Activity
- Novel chlorofluorophenoxypyridines, which might include compounds similar to 3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenylamine, have been synthesized and shown to have herbicidal activity against graminaceous plants (Tajik & Dadras, 2011).
Discovery of Antifolates and Antitumor Agents
- Synthesis of novel nonclassical antifolates, which includes diaminopyrimidines with fluoro substitution, has been explored. These compounds have shown activity as inhibitors of dihydrofolate reductase from pathogens and as antitumor agents (Robson et al., 1997).
Safety and Hazards
Mechanism of Action
Mode of Action
- The compound binds to the ATP-binding site of EGFR, inhibiting its autophosphorylation and downstream signaling. By blocking EGFR activation, it prevents phosphorylation of tyrosine residues, disrupting the signaling cascade. The compound can also alkylate or covalently bind with specific amino acid residues near the EGFR binding pocket, achieving irreversible inhibition of EGFR .
properties
IUPAC Name |
3-(2-chloro-5-fluoropyrimidin-4-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-10-14-5-8(12)9(15-10)16-7-3-1-2-6(13)4-7/h1-5H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNORRSCZDPTNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223708 | |
Record name | 3-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1643967-64-9 | |
Record name | 3-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1643967-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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